Imidazo[1,2-a]pyrazine-3-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBLRUPBVBHCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Imidazo 1,2 a Pyrazine Research
The first synthesis of the Imidazo[1,2-a]pyrazine (B1224502) core was reported in 1957. ucl.ac.uk For a period, the scaffold remained a relatively niche area of heterocyclic chemistry. However, the discovery of naturally occurring molecules containing this fused-ring system, such as luciferins (light-emitting compounds found in bioluminescent organisms), spurred deeper investigation into the potential applications of these compounds. ucl.ac.uk
Early research primarily focused on the fundamental synthesis and characterization of the ring system. The classical and most traditional approach involves the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound, a method analogous to the well-known Tschitschibabin reaction for related heterocycles. rsc.orgacs.org While effective, this method sometimes faced limitations in terms of yield and substrate scope. The evolution of research in recent decades has seen a significant increase in interest, driven by the development of more sophisticated synthetic methodologies and the growing recognition of the scaffold's broad biological potential. ucl.ac.uk Modern research has shifted towards creating diverse libraries of Imidazo[1,2-a]pyrazine derivatives to explore their therapeutic possibilities, moving from fundamental synthesis to targeted drug design and application.
Significance of the Imidazo 1,2 a Pyrazine Scaffold in Heterocyclic Chemistry
The Imidazo[1,2-a]pyrazine (B1224502) scaffold is considered a "privileged structure" in medicinal chemistry. Its significance stems from a combination of its unique structural properties and its synthetic accessibility. As a fused bicyclic heteroaromatic system, it possesses a rigid, planar structure that can effectively present substituents for interaction with biological targets. It is often considered a structural analogue of deazapurines, allowing it to mimic endogenous purines and interact with a range of biological systems.
The utility of the scaffold has been greatly enhanced by advancements in synthetic organic chemistry. Beyond the classical condensation methods, modern approaches have made the synthesis more efficient and versatile. rsc.org Key developments include:
Multi-Component Reactions (MCRs): One-pot reactions that combine three or more starting materials have been developed, allowing for the rapid and efficient generation of complex Imidazo[1,2-a]pyrazine derivatives from simple precursors like 2-aminopyrazine (B29847), aldehydes, and isocyanides. rsc.orgthieme-connect.com
Catalyst-driven Syntheses: The use of catalysts, such as iodine, has enabled the development of cost-effective and environmentally friendly procedures that can proceed at room temperature with high yields. rsc.orgnih.gov
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times, providing faster access to these valuable compounds. acs.org
These synthetic advancements have made the Imidazo[1,2-a]pyrazine scaffold readily accessible, allowing chemists to systematically modify its structure at various positions (C2, C3, C5, C6, C8) and fine-tune its properties for specific biological applications.
Overview of Imidazo 1,2 a Pyrazine 3 Carboxylic Acid As a Core Structure in Bioactive Molecules
General Synthetic Approaches to the Imidazo[1,2-a]pyrazine Ring System Bearing a Carboxylic Acid Moiety
The construction of the imidazo[1,2-a]pyrazine core functionalized with a carboxylic acid group at the 3-position is predominantly achieved through cyclocondensation reactions. Multi-component reactions and the application of green chemistry principles have also emerged as powerful strategies for the synthesis of this important heterocyclic system.
Condensation Reactions of 2-Aminopyrazines with α-Halocarbonyl Compounds
A well-established and widely employed method for the synthesis of the imidazo[1,2-a]pyrazine ring system involves the condensation of a 2-aminopyrazine (B29847) with an appropriate α-halocarbonyl compound. nih.gov This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyrazine ring. To introduce a carboxylic acid functionality at the 3-position, α-halo-β-ketoesters are commonly utilized as the α-halocarbonyl component.
The choice of the α-halocarbonyl precursor is critical and directly influences the substituent at the 3-position of the resulting imidazo[1,2-a]pyrazine. For the synthesis of this compound, α-halo derivatives of β-ketoesters, such as ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate, are frequently used. The reaction between a 2-aminopyrazine and ethyl 2-chloroacetoacetate, for instance, leads to the formation of ethyl imidazo[1,2-a]pyrazine-3-carboxylate.
The nature of the halogen in the α-halocarbonyl precursor can affect the reaction rate and yield. Brominated precursors are generally more reactive than their chlorinated counterparts, which can lead to shorter reaction times but may also increase the potential for side reactions. The choice of the ester group (e.g., methyl, ethyl, or tert-butyl) on the β-ketoester can also have an impact on the subsequent saponification step.
| α-Halocarbonyl Precursor | Resulting Intermediate | Typical Reaction Conditions | Notes |
| Ethyl 2-chloroacetoacetate | Ethyl imidazo[1,2-a]pyrazine-3-carboxylate | Reflux in ethanol (B145695) | Commonly used, moderate reactivity. |
| Ethyl 2-bromoacetoacetate | Ethyl imidazo[1,2-a]pyrazine-3-carboxylate | Reflux in ethanol | Higher reactivity than the chloro-derivative. |
| Methyl 2-chloroacetoacetate | Methyl imidazo[1,2-a]pyrazine-3-carboxylate | Reflux in methanol | Used to obtain the methyl ester directly. |
The ester intermediate, typically ethyl imidazo[1,2-a]pyrazine-3-carboxylate, is hydrolyzed to the corresponding carboxylic acid through saponification. This is commonly achieved by treating the ester with a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like ethanol or methanol. researchgate.net The reaction mixture is typically heated to facilitate the hydrolysis.
Following the saponification, an acidic workup is necessary to protonate the resulting carboxylate salt and precipitate the free carboxylic acid. This is usually done by adding a strong acid, such as hydrochloric acid (HCl), until the solution becomes acidic. The solid this compound can then be isolated by filtration.
Multi-component Reactions for Direct Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]azines. nih.govorganic-chemistry.orgbeilstein-journals.org This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide. semanticscholar.org
While the classical GBB reaction yields a 3-amino substituted product, modifications of the starting materials can potentially lead to the direct synthesis of this compound or its derivatives. For example, the use of a glyoxylic acid derivative as the aldehyde component could introduce the carboxylic acid functionality at the desired position. beilstein-journals.orgnih.gov This approach offers the advantage of atom economy and procedural simplicity.
Green Chemistry Principles in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methodologies. Green chemistry principles have been applied to the synthesis of imidazo[1,2-a]pyrazine derivatives to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Microwave-assisted organic synthesis (MAOS) has been successfully employed to accelerate the condensation reaction between 2-aminopyrazines and α-halocarbonyl compounds. researchgate.netnih.govijpsr.comnih.govmdpi.com Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.
The use of ultrasound has also been explored as a green technique for the synthesis of related imidazo[1,2-a]pyridine (B132010) systems. scispace.comacs.orgnih.gov Sonication can enhance reaction rates and yields by promoting efficient mixing and mass transfer. Furthermore, the use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), in these reactions is an active area of research. scispace.com
Derivatization Strategies at the Carboxylic Acid Functionality
The carboxylic acid group at the 3-position of the imidazo[1,2-a]pyrazine ring is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological activities. The most common derivatization strategies involve the formation of amides and esters.
Amide bond formation is a key transformation and is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A variety of coupling reagents are employed for this purpose, with common examples including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govmychemblog.comresearchgate.netnih.gov The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions.
Esterification of the carboxylic acid can be accomplished through various methods. Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) is a classical approach. Alternatively, reaction with alkyl halides under basic conditions or the use of diazomethane (B1218177) for the specific preparation of methyl esters are also effective methods. nih.govlibretexts.orgmasterorganicchemistry.com
Below is a table summarizing common derivatization strategies for this compound:
| Derivative | Reagents and Conditions |
| Amides | Amine, EDC, HOBt, in an aprotic solvent like DMF or DCM |
| Amides | Amine, HATU, DIPEA, in an aprotic solvent like DMF |
| Methyl Esters | Diazomethane in ether |
| Ethyl Esters | Ethanol, catalytic sulfuric acid, reflux |
Synthesis of Carboxamides from this compound
The conversion of the carboxylic acid to a carboxamide is a common and important transformation in medicinal chemistry. This is often achieved through coupling reactions with various amines, leading to a wide array of N-substituted amides.
A prevalent method for the synthesis of amides from carboxylic acids involves the use of carbodiimide (B86325) coupling agents, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being a popular choice due to its water-solubility and the ease of removal of its urea (B33335) byproduct. nih.govchemistrysteps.comthermofisher.com The reaction proceeds through the activation of the carboxylic acid group by EDC to form an active O-acylisourea intermediate. thermofisher.com This intermediate is highly reactive towards nucleophilic attack by a primary amine, resulting in the formation of an amide bond. thermofisher.com
To enhance the efficiency of the coupling and minimize side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed. nih.govthermofisher.com These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine to yield the desired amide. nih.govthermofisher.com The use of a base, such as N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP), is also common to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.gov This methodology is broadly applicable for the coupling of a wide range of amines with carboxylic acids, including electron-deficient amines. nih.govnih.govresearchgate.net
Table 1: Typical Reagents for EDC-Mediated Amide Coupling
| Reagent | Function |
| This compound | Starting Material |
| Amine (R-NH₂) | Nucleophile |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling Agent |
| HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) | Additive to improve efficiency |
| DIPEA (N,N-diisopropylethylamine) or DMAP (4-dimethylaminopyridine) | Base |
The synthesis of hydrazides from this compound is another key transformation. Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and also exhibit a range of biological activities. A common method for the preparation of hydrazides is the reaction of the corresponding ester derivative with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.netnih.gov
Typically, the ethyl or methyl ester of this compound is refluxed with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. researchgate.netnih.gov The reaction involves the nucleophilic attack of the hydrazine on the ester carbonyl group, leading to the formation of the carbohydrazide. This method is widely used for the synthesis of hydrazides of various heterocyclic carboxylic acids. researchgate.netnih.gov An alternative approach involves the direct reaction of the carboxylic acid with hydrazine, although this may require harsher conditions or the use of coupling agents. google.com
Esterification and its Applications in Prodrug Design
Esterification of this compound is a straightforward yet significant modification. The resulting esters can serve as key intermediates for further synthetic transformations, such as the formation of hydrazides, or can be designed as prodrugs to improve the pharmacokinetic properties of the parent molecule.
Microwave-assisted organic synthesis (MAOS) has been reported as an efficient method for the preparation of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters, which are analogous to the pyrazine (B50134) derivatives. researchgate.net This technique often leads to shorter reaction times and improved yields compared to conventional heating methods. researchgate.net The synthesis typically involves the condensation of a 2-aminopyrazine with an α-ketoester in a suitable solvent. researchgate.net
The design of ester prodrugs is a well-established strategy in drug development to enhance properties such as solubility, permeability, and metabolic stability. By masking the polar carboxylic acid group as a more lipophilic ester, the drug's ability to cross cell membranes can be improved. Once absorbed, the ester is designed to be hydrolyzed by endogenous esterases to release the active carboxylic acid.
Functionalization of the Imidazo[1,2-a]pyrazine Core
Beyond modifications of the carboxylic acid group, direct functionalization of the imidazo[1,2-a]pyrazine core is a powerful strategy for introducing molecular diversity and modulating biological activity.
Direct C-H Functionalization at the Imidazo[1,2-a]pyrazine Scaffold
Direct C-H functionalization has emerged as an atom-economical and efficient method for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. rsc.org The imidazo[1,2-a]pyrazine ring system is amenable to such transformations, particularly at the electron-rich C-3 position.
The C-3 position of the imidazo[1,2-a]pyrazine nucleus is nucleophilic and susceptible to electrophilic attack, making it a prime target for various C-H functionalization reactions. nih.govresearchgate.net While much of the research has focused on the analogous imidazo[1,2-a]pyridine scaffold, the principles are largely applicable to the pyrazine core. nih.govmdpi.comexlibrisgroup.comresearchgate.net
Palladium-catalyzed direct C-H arylation at the C-3 position of imidazo[1,2-a]pyrazines has been successfully demonstrated. nih.govresearchgate.net These reactions typically involve the coupling of the imidazo[1,2-a]pyrazine with an aryl halide in the presence of a palladium catalyst and a suitable ligand and base. nih.gov This methodology allows for the introduction of a variety of aryl and heteroaryl substituents at the C-3 position, significantly expanding the chemical space around this scaffold. nih.govresearchgate.net Other C-3 functionalizations reported for the imidazo[1,2-a]pyridine core, which are likely adaptable to the pyrazine analog, include alkylation, carbonylation, sulfenylation, and amination. researchgate.netexlibrisgroup.comresearchgate.net
Regioselective Functionalization at other Positions (e.g., C-2, C-5, C-6)
While the C-3 position of the imidazo[1,2-a]pyrazine ring is the most electronically rich and typically the primary site for electrophilic substitution, various strategies have been developed to achieve functionalization at other positions, such as C-2, C-5, and C-6. stackexchange.comechemi.com These methods often rely on directed metalation or palladium-catalyzed C-H activation, bypassing the inherent electronic preferences of the heterocyclic system. nih.govnih.gov
One powerful approach involves the use of strong, non-nucleophilic bases like 2,2,6,6-tetramethylpiperidyl (TMP) derivatives to generate organometallic intermediates. rsc.org Theoretical calculations of C-H acidity (pKa values) have been instrumental in predicting and achieving regioselectivity. nih.govrsc.org For the unsubstituted imidazo[1,2-a]pyrazine scaffold, the pKa values for the protons at C-3 and C-5 are quite similar, suggesting that deprotonation at C-5 is feasible under controlled conditions. nih.gov
Furthermore, sequential functionalization strategies allow for the decoration of multiple sites. For instance, an efficient "one-pot" selective functionalization at both C-3 and C-6 has been developed using a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation. nih.gov This method enables the introduction of different aryl, vinyl, or benzyl (B1604629) groups at these two positions. nih.gov Direct C-H arylation has also been successfully applied for the sequential functionalization of the C-3 and C-5 positions. researchgate.net
Subsequent metalation of an already substituted ring can also provide access to polysubstituted derivatives. A 3,6-disubstituted imidazo[1,2-a]pyrazine can undergo a second zincation, allowing for the introduction of a third functional group at another position on the ring. nih.gov
| Position(s) | Methodology | Key Reagents | Type of Functionalization | Reference |
|---|---|---|---|---|
| C-5, C-3 | Sequential Direct C-H Arylation | Palladium catalyst | Arylation | researchgate.net |
| C-6, C-3 | Sequential Suzuki Coupling & Direct C-H Arylation | Palladium catalyst, Aryl boronic acid | Arylation, Vinylation, Benzylation | nih.gov |
| Multiple | Directed Organometallic Metalation | TMP₂Zn·2MgCl₂·2LiCl | Iodination, Allylation, Acylation, Arylation | nih.gov |
Introduction of Halogen Substituents
Halogenated imidazo[1,2-a]pyrazines are crucial intermediates in synthetic chemistry, serving as versatile precursors for cross-coupling reactions to introduce further molecular complexity. nih.gov The introduction of halogen substituents can be achieved through several methods, with the regioselectivity depending on the reaction conditions and the substrate's electronic properties.
Electrophilic aromatic halogenation is a common method. The reaction of imidazo[1,2-a]pyrazine derivatives with N-bromo succinimide (B58015) (NBS) typically results in regioselective bromination at the electron-rich C-3 position. stackexchange.com This high regioselectivity is a direct consequence of the stability of the cationic intermediate formed during the reaction. stackexchange.comechemi.com
Alternatively, halogens can be introduced by quenching organometallic intermediates with an electrophilic halogen source. This approach is particularly useful for accessing halogenated derivatives at positions not favored by direct electrophilic attack. For example, after forming a magnesium or zinc intermediate at a specific position via directed deprotonation, quenching the reaction with iodine (I₂) leads to the formation of the corresponding iodo-imidazo[1,2-a]pyrazine. nih.gov This method has been successfully used to prepare 3-iodo-6-chloroimidazo[1,2-a]pyrazine and even more complex trisubstituted iodo-derivatives. nih.gov
| Halogen | Methodology | Reagent | Position | Reference |
|---|---|---|---|---|
| Bromine | Electrophilic Aromatic Substitution | N-Bromo Succinimide (NBS) | C-3 | stackexchange.com |
| Iodine | Quenching of Organometallic Intermediate | Iodine (I₂) | C-3, other positions | nih.gov |
Palladium-Catalyzed Reactions and Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the imidazo[1,2-a]pyrazine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These methodologies offer a high degree of control and functional group tolerance.
Direct C-H activation/arylation is a prominent strategy that avoids the pre-functionalization step of introducing a halogen. Palladium catalysts can facilitate the coupling of C-H bonds at various positions (notably C-3, C-5, and C-6) with aryl halides or their equivalents. nih.govresearchgate.net An efficient one-pot procedure has been developed for the selective functionalization at C-3 and C-6 through a sequence of Suzuki-Miyaura cross-coupling followed by a direct C-H arylation, vinylation, or benzylation. nih.gov
Traditional cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, are also widely employed. These reactions typically involve the coupling of a halogenated or organometallic imidazo[1,2-a]pyrazine with a suitable coupling partner. For instance, after regioselective bromination or iodination, the resulting halo-imidazo[1,2-a]pyrazine can undergo Suzuki-Miyaura coupling with boronic acids or Negishi coupling with organozinc reagents to introduce a wide array of substituents. nih.gov
| Reaction Type | Position(s) Functionalized | Coupling Partners | Reference |
|---|---|---|---|
| Direct C-H Arylation | C-3, C-5, C-6 | Aryl/vinyl halides | nih.govresearchgate.net |
| Suzuki-Miyaura Coupling | C-3, C-6, others | Halo-imidazopyrazine + Boronic acid | nih.govnih.gov |
| Negishi Coupling | C-3, others | Organozinc-imidazopyrazine + Aryl halide | nih.gov |
Mechanistic Investigations of Synthetic Pathways
Understanding the mechanisms governing the synthetic pathways for functionalizing imidazo[1,2-a]pyrazine is key to controlling regioselectivity. The outcomes of these reactions are dictated by the electronic nature of the heterocyclic ring and the specific reaction pathway followed.
For electrophilic aromatic substitution reactions, such as bromination, the regioselectivity is explained by the stability of the cationic intermediate (arenium ion). stackexchange.comechemi.com Electrophilic attack at the C-3 position generates an intermediate where the positive charge can be delocalized without disrupting the aromaticity of the six-membered pyrazine ring. stackexchange.comechemi.com In contrast, attack at C-2 leads to a less stable intermediate where the aromatic sextet of the pyrazine ring is broken. stackexchange.comechemi.com This energetic difference makes the pathway via C-3 attack significantly more favorable.
In contrast, functionalization via organometallic intermediates follows a different mechanistic principle based on kinetic or thermodynamic acidity of the C-H bonds. nih.gov The use of strong, sterically hindered bases like TMPMgCl·LiCl facilitates deprotonation at the most acidic position. nih.govrsc.org DFT calculations of pKa values have become a crucial tool for predicting this regioselectivity. nih.gov By identifying the C-H bond with the lowest pKa, chemists can direct the metalation to a specific site, forming a stable magnesium or zinc intermediate. This intermediate then reacts with an electrophile to yield the functionalized product. This calculation-assisted approach allows for regioselective functionalization at positions that are electronically disfavored for classical electrophilic substitution. nih.govrsc.org
Mechanisms for ring formation have also been investigated. For example, the synthesis of related fused imidazole (B134444) systems can proceed through a tandem process of intermolecular Chan–Lam N-arylation followed by an intramolecular arene C–H amination, a copper-mediated aerobic process. rsc.org
Antitubercular Activity and Development of Imidazo[1,2-a]pyridine-3-carboxamides
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has underscored the urgent need for new therapeutic agents. The imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold has been identified as a particularly fruitful area of research in this regard.
A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has shown significant in vitro efficacy against both replicating and non-replicating forms of Mtb. rsc.orgdergipark.org.tr Notably, seven compounds from this class exhibited minimum inhibitory concentration (MIC90) values of 1 µM or less against a variety of tuberculosis strains. nih.govacs.org These compounds have demonstrated potent activity against clinically challenging MDR and XDR strains of Mtb, with MIC90 values in the ranges of 0.07–2.2 μM and 0.07–0.14 μM, respectively. rsc.orgdergipark.org.tr
Subsequent research has yielded derivatives with even greater, low-nanomolar potency. nih.gov For example, five compounds in one study showed remarkable MIC90 values of ≤0.006 μM against Mtb. rsc.org Another leading compound displayed excellent activity against both MDR and XDR Mtb strains, with a MIC90 range of ≤0.03–0.8 μM. rsc.org The efficacy of some of these novel derivatives has been shown to be nearly ten times greater than that of the clinical candidate PA-824 when tested against a panel of MDR and XDR clinical isolates. nih.gov
Table 1: Antitubercular Potency of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
| Compound Class | Mtb Strain | Potency (MIC) |
|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb | 0.4–1.9 μM (MIC90) |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Non-replicating Mtb | 0.4–1.9 μM (MIC90) |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR-TB | 0.07–2.2 μM (MIC90) |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR-TB | 0.07–0.14 μM (MIC90) |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mtb | ≤0.006 μM (MIC90) |
| Imidazo[1,2-a]pyridine-3-carboxamides | MDR and XDR Mtb | ≤0.03–0.8 μM (MIC90) |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | DS Mtb | 0.069–0.174 μM (MIC90) |
Structure-activity relationship (SAR) studies have been instrumental in refining the antitubercular potency and pharmacokinetic properties of imidazo[1,2-a]pyridine-3-carboxamides. A key finding is that the incorporation of bulky and more lipophilic biaryl ethers can lead to nanomolar-level potency. rsc.orgnih.gov The presence of these larger lipophilic groups, whether substituted with chlorine or fluorine, consistently results in outstanding activity. nih.gov
In contrast, certain modifications have been found to be detrimental to activity. For instance, replacing a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring with a chloro group at either the 6- or 7-position did not enhance efficacy. nih.gov Similarly, substituting the 2-position methyl group with a phenyl group also proved ineffective at improving activity. nih.gov However, the introduction of a one-carbon spacer between the amide nitrogen and various cycloalkyl moieties led to a marked increase in potency against Mtb. nih.gov Further SAR investigations into a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides identified a lead compound with a 4-bromo substitution that exhibited a favorable pharmacokinetic profile in animal models. rsc.org Additionally, deuteration has been explored as a means to enhance metabolic stability, with deuterated analogues maintaining excellent nanomolar potency against Mtb while showing no toxicity to VERO cells. nih.gov
To explore new chemical space and identify novel antitubercular agents, researchers have utilized scaffold hopping and bioisosteric replacement strategies based on the imidazo[1,2-a]pyridine core. rsc.orgrsc.org This approach involves substituting the core bicyclic framework with other fused heterocyclic systems to discover new molecules that interact with the QcrB complex. rsc.org
A notable example of scaffold hopping involved the modification of the sleep aid Ambien (zolpidem), which contains an imidazo[1,2-a]pyridine nucleus. This led to the synthesis of a library of pyrazolo[1,5-a]pyridines-3-carboxamides, from which a lead compound with promising activity against Mtb was identified. rsc.org Subsequent SAR studies on this new scaffold yielded a highly potent antitubercular compound that is a structural analogue of the clinical candidate Q203 but features a pyrazolo[1,5-a]pyridine (B1195680) core. rsc.org The concept of bioisosteric replacement has also been successfully applied in the development of an 8-fluoroimidazo[1,2-a]pyridine (B164112) as a mimic for imidazo[1,2-a]pyrimidine (B1208166) in a GABAA receptor ligand, highlighting the broad applicability of this strategy in medicinal chemistry. researchgate.net
The primary mode of action for many of the highly potent imidazo[1,2-a]pyridine-based antitubercular compounds is the disruption of mycobacterial energy metabolism, specifically through the inhibition of adenosine (B11128) triphosphate (ATP) synthesis. rsc.org These compounds target the cytochrome bcc-aa3 supercomplex, a vital component of the electron transport chain in M. tuberculosis. researchgate.net
Within this complex, the QcrB subunit has been identified as a key target. The binding of imidazo[1,2-a]pyridine amides to QcrB disrupts the oxidative phosphorylation pathway, leading to a depletion of cellular ATP, which is essential for the survival and replication of Mtb. rsc.orgnih.gov The clinical candidate telacebec (B1166443) (Q203), an imidazo[1,2-a]pyridine amide, is a well-characterized inhibitor of QcrB. rsc.org Furthermore, transcriptional profiling of Mtb treated with a representative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide has suggested a novel mechanism of action, warranting further investigation. nih.govnih.govscienceopen.com
Structure-Activity Relationship (SAR) Studies in Antitubercular Agents
Anti-inflammatory and Analgesic Properties of Imidazo[1,2-a]pyrazine Derivatives
In addition to their antitubercular potential, certain derivatives of the imidazo[1,2-a]pyrazine scaffold have been explored for their anti-inflammatory and analgesic properties. dergipark.org.trnih.gov The initial discovery of significant anti-inflammatory activity in imidazo[1,2-a]pyrazine 2-acetic acid prompted the synthesis and evaluation of a series of related derivatives. nih.gov These compounds, featuring various substituents on the pyrazine ring and different acidic moieties on the imidazole ring, were assessed for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic potential. nih.gov
Furthermore, imidazo[1,2-a]pyrazine-3-(7H)-one derivatives have been designed as prodrugs of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, and these have demonstrated potent anti-inflammatory effects. dergipark.org.trresearchgate.net The imidazo[1,2-a]pyrazine nucleus is now recognized as a versatile scaffold with a broad range of biological activities, including anti-inflammatory and analgesic effects. dergipark.org.tr In a related line of research, N'-(4-substitutedbenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide derivatives have been synthesized for the purpose of evaluating their in vivo antinociceptive (pain-relieving) activity. dergipark.org.tr A novel synthetic derivative of imidazo[1,2-a]pyridine, known as MIA, has also been shown to exert its anti-inflammatory effects through the suppression of the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov
Antimicrobial and Antiviral Applications
Activity Against Gram-Positive and Gram-Negative Bacteria
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been evaluated for their antibacterial properties. A series of these compounds demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed promising zones of inhibition against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The antibacterial potential of these compounds is also highlighted by research into 8-amino imidazo[1,2-a]pyrazine derivatives, which were developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system in Gram-negative bacteria. nih.gov This inhibition suggests a potential mechanism for their antibacterial action. nih.gov
| Compound | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Compound 4a | S. aureus | Zone of Inhibition | 21-24 mm | |
| Compound 4f | S. aureus | Zone of Inhibition | 21-24 mm | |
| Compound 5g | S. aureus | Zone of Inhibition | Pronounced Activity | |
| Compound 6b | S. aureus | Zone of Inhibition | 21-24 mm | |
| Compound 6c | S. aureus | Zone of Inhibition | 21-24 mm | |
| Compound 4a | E. coli | Zone of Inhibition | 21-24 mm | |
| Compound 4f | E. coli | Zone of Inhibition | 21-24 mm |
Potential as Anti-HIV-1 Integrase Inhibitors
The imidazo[1,2-a]pyrazine scaffold has been explored for its antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). A series of imidazo[1,2-a]pyrazine derivatives, originally designed as HIV reverse transcriptase inhibitors, were identified and evaluated. nih.govacs.org One particular derivative, designated as A4, demonstrated robust anti-HIV activities, suggesting the potential of this chemical class for developing new anti-HIV agents. nih.gov While these compounds were initially designed to target reverse transcriptase, their activity underscores the value of the imidazo[1,2-a]pyrazine core in HIV research. nih.govacs.org
Blocking SARS-CoV-2 Cell Entry
In the search for therapeutics against coronaviruses, imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of compounds. Research has shown that these derivatives can exhibit potent antiviral activity. nih.gov Specifically, selected compounds were assessed for their inhibitory effects against human coronavirus 229E (HCoV-229E). nih.govnih.gov One derivative, compound 3b, which features a pyridin-4-yl group at position 2 and a cyclohexyl moiety at position 3, was identified as the most potent in an antiviral assay. nih.gov Further research has highlighted that imidazo[1,2-a]pyrazines and their analogs can act as inhibitors of the SARS-CoV and SARS-CoV-2 main protease (Mpro), with some analogs showing excellent activity. rsc.org
Neuropharmacological Activities
Ligands for GABAA Receptors
While the broader class of imidazo-fused heterocycles has been extensively studied for neuropharmacological activities, specific data on Imidazo[1,2-a]pyrazine derivatives as ligands for γ-aminobutyric acid type A (GABAA) receptors is limited in the available literature. Related scaffolds, such as imidazo[1,2-a]pyrimidines, are well-documented as ligands for the benzodiazepine (B76468) binding site of GABAA receptors. researchgate.netnih.govresearchgate.net Similarly, imidazo[1,2-a]pyridine derivatives have been investigated as selective positive allosteric modulators of α1-containing GABAA receptors. nih.gov However, direct evidence and detailed research findings concerning the interaction of this compound or its derivatives with GABAA receptors are not prominently reported.
Other Reported Biological Activities
Anti-ulcer Activity
Compound Names Mentioned in this Article
| Compound Name/Identifier |
|---|
| This compound |
| 8-amino imidazo[1,2-a]pyrazines |
| Imidazo[1,2-a]pyrazine Derivative A4 |
| Imidazo[1,2-a]pyrazine Derivative 3b (with pyridin-4-yl at position 2 and cyclohexyl at position 3) |
| 6-substituted imidazo[1,2-a]pyrazines |
| Imidazo[1,2-a]pyrimidines |
| Imidazo[1,2-a]pyridines |
Anti-depressant Activity
The Imidazo[1,2-a]pyrazine scaffold is a recognized pharmacophore with potential applications in the central nervous system. While the broader class of Imidazo[1,2-a]pyrazine derivatives has been noted for its potential anti-depressant activities, specific research focusing on derivatives of this compound in this therapeutic area is not extensively detailed in publicly available scientific literature. The structural characteristics of the fused ring system suggest that these compounds may interact with various receptors and enzymes within the central nervous system, representing a promising area for future investigation and drug development.
Hypoglycemic Activity
Controlling Allergic Reactions
The potential for Imidazo[1,2-a]pyrazine derivatives to modulate the immune system has led to investigations into their anti-allergic properties. nih.gov The core structure is considered a valuable scaffold for the development of compounds that can control allergic reactions. nih.gov While the general class of compounds is acknowledged for this potential, specific studies detailing the anti-allergic activity of this compound derivatives, including mechanisms of action and potency, are limited in published research. Further exploration in this area could lead to the discovery of new therapeutic agents for allergic conditions.
Cardiovascular System Effects
The influence of Imidazo[1,2-a]pyrazine derivatives on the cardiovascular system has been a subject of pharmacological study. Research has shown that certain derivatives of this class exhibit a range of cardiovascular effects. For example, some have been found to possess potent smooth muscle relaxant properties. nih.gov Additionally, in isolated guinea-pig atria, these derivatives have demonstrated significant positive inotropic (affecting the force of muscular contractions) and chronotropic (affecting the heart rate) activities. nih.gov The mechanism for these effects is thought to be related to the selective inhibition of phosphodiesterase isoenzymes. nih.gov
One study on 5-bromoimidazo-[1,2-a]pyrazine highlighted its positive chronotropic and inotropic properties, which were associated with an increase in cyclic AMP tissue concentration. dergipark.org.tr The potentiation of the isoproterenol (B85558) positive inotropic effect and the lack of blockade by propranolol (B1214883) suggested phosphodiesterase-inhibiting properties. dergipark.org.tr
While these findings are promising for the development of new cardiovascular agents, it is important to note that this research pertains to the broader class of Imidazo[1,2-a]pyrazine derivatives. Specific and detailed pharmacological data for this compound in the context of cardiovascular effects are not extensively documented.
Cardiovascular Effects of a Representative Imidazo[1,2-a]pyrazine Derivative
| Compound | Biological Activity | Observed Effect |
| 5-bromoimidazo-[1,2-a]pyrazine | Positive Chronotropic | Increase in heart rate in isolated atria dergipark.org.tr |
| 5-bromoimidazo-[1,2-a]pyrazine | Positive Inotropic | Increase in the force of heart muscle contraction dergipark.org.tr |
| Imidazo[1,2-a]pyrazine derivatives | Smooth Muscle Relaxation | Potent relaxant activity nih.gov |
An Examination of this compound: Structure-Activity and Structure-Property Relationship Studies
The imidazo[1,2-a]pyrazine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized as a privileged core for developing novel therapeutic agents. This article delves into the structure-activity relationship (SAR) and structure-property relationship (SPR) studies of derivatives based on this scaffold, with a specific focus on this compound and its analogs. These investigations are crucial for optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates targeting a range of diseases, including cancer.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Understanding how chemical structure influences biological activity is fundamental to modern drug design. For the imidazo[1,2-a]pyrazine (B1224502) class of compounds, extensive research has been conducted to elucidate these relationships, guiding the synthesis of more effective and selective molecules.
SAR studies for imidazo[1,2-a]pyrazine derivatives have revealed that substitutions at various positions on the bicyclic ring system significantly impact their biological activity. Much of this research has focused on their potential as anticancer agents, particularly as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in human cancers. nih.govdrugbank.com
Research into a series of imidazo[1,2-a]pyrazine derivatives as PI3K/mTOR dual inhibitors demonstrated that modifications at the C2, C3, and C8 positions are critical for potency. For instance, the introduction of different substituents at these positions has been systematically explored to enhance activity against various cancer cell lines. nih.gov One study found that amination at the C8 position tends to improve antioxidant activity. In the context of anti-proliferative activity against melanoma cells, specific diarylamide and diarylurea derivatives connected to the imidazo[1,2-a]pyrazine scaffold showed potent effects, with some compounds exhibiting IC50 values below 0.06 μM. nih.gov
Another study focused on designing tubulin polymerization inhibitors based on the imidazo[1,2-a]pyrazine scaffold. Through structural optimization, a derivative, labeled TB-25, was identified as having a potent inhibitory effect against HCT-116 cancer cells with an IC50 of 23 nM. nih.gov This highlights the scaffold's versatility in targeting different aspects of cancer cell biology.
The following table summarizes key findings from various studies on the substituent effects on the biological activity of imidazo[1,2-a]pyrazine derivatives.
| Position of Substitution | Substituent Type | Target/Activity | Key Findings |
| C2, C3, C8 | Various | Antioxidant | Amination at C8 improves activity. |
| Scaffold | Diarylamide/Diarylurea | Antiproliferative (Melanoma) | Certain derivatives showed IC50 values < 0.06 μM. nih.gov |
| Scaffold | Optimized side chains | Tubulin Polymerization | Compound TB-25 showed an IC50 of 23 nM against HCT-116 cells. nih.gov |
| Scaffold | Various | PI3Kα Inhibition | The scaffold is a basis for selective PI3Kα inhibitors. nih.gov |
| Scaffold | Optimized side chains | ENPP1 Inhibition | Derivative 7 showed an IC50 of 5.70 nM and enhanced antitumor efficacy of anti-PD-1 antibodies. nih.gov |
This table is for illustrative purposes and synthesizes data from multiple research findings.
The three-dimensional arrangement of a molecule (its conformation) is critical for its ability to bind to a biological target. Conformational analysis of imidazo[1,2-a]pyrazine derivatives has been explored through both experimental and theoretical methods to understand how their spatial structure influences bioactivity. nih.gov
QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. For imidazo[1,2-a]pyrazine derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory potency and guide further optimization.
In a notable study on 49 selective imidazo[1,2-a]pyrazine inhibitors of PI3Kα, an atom-based 3D-QSAR model was developed. nih.gov The researchers first performed docking analysis to understand the binding conformations and then used these aligned structures to build the QSAR model. The resulting model demonstrated strong predictive power, as indicated by its statistical parameters. nih.gov
| Model Parameter | Value | Description |
| r²_train | 0.917 | Coefficient of determination for the training set, indicating a good fit. |
| Q²_test | 0.650 | Cross-validated correlation coefficient for the test set, indicating good predictive ability. |
| F-value | 166.5 | Fisher variance ratio, indicating high statistical significance. |
| Pearson-r | 0.877 | Correlation coefficient between predicted and observed activities for the test set. |
| Data sourced from a 3D-QSAR study on imidazo[1,2-a]pyrazine inhibitors of PI3Kα. nih.gov |
Such models generate contour maps that visualize the regions where certain physicochemical properties (e.g., steric bulk, electrostatic potential) are favorable or unfavorable for activity. This information is invaluable for medicinal chemists to rationally design new compounds with enhanced potency. nih.gov Similar 3D-QSAR studies on related scaffolds like 8-Amino-imidazo[1,5-a]pyrazines have also highlighted the importance of steric and hydrophobic interactions for improving biological activity. japsonline.com
When the 3D structure of a biological target is unknown, pharmacophore modeling serves as a powerful ligand-based drug design tool. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to bind to the target and elicit a biological response.
While specific pharmacophore models for Imidazo[1,2-a]pyrazine-3-carboxylic acid were not detailed in the reviewed literature, studies on the closely related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold provide relevant insights. For these antimycobacterial agents, a five-featured pharmacophore hypothesis (HHPRR) was generated. This model included two hydrophobic features, two aromatic rings, and one positive ionizable feature as being critical for activity.
This type of model is instrumental in virtual screening to identify new compounds with the desired biological activity from large chemical databases. It also provides a blueprint for the de novo design of novel derivatives by ensuring the key interaction features are incorporated into the new molecular structures. The combination of pharmacophore modeling with QSAR and docking studies provides a comprehensive strategy for the efficient discovery and optimization of new drugs based on the imidazo[1,2-a]pyrazine scaffold.
Computational Chemistry and in Silico Approaches
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties like geometry, vibrational frequencies, and electronic distribution. Such calculations for Imidazo[1,2-a]pyrazine-3-carboxylic acid would provide fundamental insights into its stability and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. For this compound, FMO analysis would help predict its chemical behavior and reaction tendencies.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). An MEP map of this compound would reveal the sites most likely to be involved in electrostatic interactions, such as hydrogen bonding, which is crucial for understanding its potential biological activity.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density to characterize chemical bonds and non-covalent interactions within a system. The Reduced Density Gradient (RDG) is a related method used to visualize weak interactions, such as van der Waals forces and hydrogen bonds. Applying these methods to this compound would offer a detailed understanding of its intramolecular and potential intermolecular bonding characteristics. One study on different imidazo-[1,2-a]pyrazine derivatives utilized QTAIM to study the strength of hydrogen bonding interactions that resulted in different stable rotameric conformations. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for predicting how a potential drug molecule might interact with a biological target.
Ligand-Protein Interactions and Binding Affinity Predictions
Docking simulations could predict the specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues within a protein's active site. These simulations also provide a scoring function to estimate the binding affinity, indicating the strength of the interaction. While such studies have been performed for other imidazo[1,2-a]pyrazine (B1224502) derivatives against targets like Bruton's tyrosine kinase (BTK), specific data for the carboxylic acid derivative is not available. benthamdirect.com
Identification of Potential Binding Sites
In cases where the binding site on a protein is unknown, docking simulations can be used to scan the protein surface to identify potential binding pockets. This "blind docking" approach helps to hypothesize where a molecule like this compound might bind, guiding further experimental investigation.
Virtual High-Throughput Screening (vHTS) for Lead Compound Identification
Virtual high-throughput screening (vHTS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the candidates for further experimental testing. In the context of imidazo[1,2-a]pyrazine-based compounds, vHTS can be employed to explore vast chemical space and identify derivatives with high potential for a specific biological activity.
An innovative and collaborative approach to vHTS is the "NTD drug discovery booster" model. nih.gov This method leverages the proprietary compound libraries of multiple pharmaceutical companies in a pre-competitive partnership. nih.govresearchgate.net The process begins with a "seed" molecule, which could be a hit from an initial high-throughput screen or a known active compound like a derivative of the imidazo[1,2-a]pyrazine core. This seed structure's pharmacophore is used as a query to perform in silico similarity searches across the partners' extensive and diverse chemical collections. nih.gov
This collaborative virtual screening allows for the rapid expansion and exploration of the structure-activity relationship (SAR) around the initial hit. researchgate.net By probing multiple proprietary libraries, researchers can identify not only close analogs but also structurally distinct compounds that fit the same base pharmacophore. nih.gov The identified compounds are then acquired and tested in biological assays, with the results feeding back into the design of the next generation of compounds. nih.govresearchgate.net This iterative process has proven effective in validating and expanding hit chemotypes, improving both potency and selectivity. researchgate.net For example, a vHTS campaign for an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis successfully expanded the chemical series and improved the selectivity index by engaging multiple pharmaceutical partners. nih.gov
| Phase | Description | Key Activities | Example Outcome |
|---|---|---|---|
| 1. Seed Identification | An initial active compound (a "hit") is identified from a high-throughput screen (HTS) or literature. | - HTS campaign
| An imidazo[1,2-a]pyridine compound is identified as a hit against Leishmania donovani. nih.gov |
| 2. Collaborative vHTS | The seed structure is used to perform in silico similarity searches across large, proprietary compound libraries from multiple partners. | - Sharing of the seed pharmacophore
| In silico probing of five proprietary pharmaceutical company libraries expands the hit chemotype. nih.govresearchgate.net |
| 3. Biological Validation | The compounds selected from the vHTS are tested in relevant biological assays. | - In vitro cell-based assays
| New active compounds are identified, some with improved antiparasitic activity and a better selectivity index. nih.gov |
| 4. SAR Elaboration | The combined data from the biological validation is used to build a structure-activity relationship (SAR) map. | - Analysis of tolerated and detrimental substitutions
| SAR analysis reveals that modifications at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-a]pyridine core are tolerated. nih.gov |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-likeness Prediction
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of potential drug candidates. Poor ADMET properties are a major cause of late-stage clinical trial failures. In silico ADMET and drug-likeness prediction tools play a vital role by providing early assessments of a compound's potential to be developed into a safe and effective drug. nih.gov
Various computational tools and web servers, such as SwissADME and pkCSM, are employed to predict a wide range of physicochemical and pharmacokinetic parameters. nih.gov These predictions are typically guided by established principles, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (Log P), and the number of hydrogen bond donors and acceptors. nih.gov
For the this compound scaffold, these tools can predict key properties:
Absorption: Parameters like Caco-2 permeability, intestinal absorption (human), and P-glycoprotein substrate status are evaluated to predict how well the compound will be absorbed from the gut.
Distribution: The blood-brain barrier (BBB) permeability and plasma protein binding are predicted to understand how the compound will distribute throughout the body.
Metabolism: The models can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes, flagging the potential for drug-drug interactions.
Excretion: Predictions of total clearance and renal OCT2 substrate status provide insights into how the compound is eliminated from the body.
Toxicity: Early toxicity flags, such as the Ames test for mutagenicity, hERG I inhibition (cardiotoxicity), and hepatotoxicity, are critical for identifying compounds with a higher risk of causing adverse effects. doaj.org
These in silico predictions allow chemists to prioritize compounds that exhibit promising drug-like characteristics for synthesis and further testing, thereby optimizing resources and reducing the likelihood of late-stage failures. nih.gov
| Parameter | Predicted Property | Importance in Drug Discovery |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | < 200 g/mol | Influences size and diffusion across membranes. |
| Log P (Lipophilicity) | ~1.0 - 3.0 | Affects absorption, solubility, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~60-90 Ų | Predicts drug transport properties, including BBB penetration. |
| Hydrogen Bond Donors/Acceptors | 2 Donors / 4 Acceptors | Key determinants of binding specificity and solubility. |
| Pharmacokinetics (ADME) | ||
| Human Intestinal Absorption | High (>90%) | Indicates potential for good oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Low | Desirable for peripherally acting drugs to avoid CNS side effects. |
| CYP2D6 Inhibitor | No | Lowers the risk of metabolic drug-drug interactions. |
| Total Clearance | ~0.5 L/min/kg | Predicts the rate of elimination from the body. |
| Toxicity | ||
| Ames Toxicity | Non-mutagenic | Predicts the potential to cause genetic mutations. |
| hERG I Inhibition | No | Lowers the risk of drug-induced cardiac arrhythmia. |
Advanced Characterization and Analytical Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, HETCOR, COLOC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Both ¹H-NMR and ¹³C-NMR are employed to map the hydrogen and carbon framework of the imidazo[1,2-a]pyrazine (B1224502) core and its substituents.
While specific spectral data for the parent Imidazo[1,2-a]pyrazine-3-carboxylic acid is not detailed in the reviewed literature, extensive data is available for closely related analogues, such as 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic Acid. nih.gov This data provides a clear example of the type of information obtained from NMR analysis for this class of compounds. In ¹H-NMR, signals in the aromatic region confirm the presence of the heterocyclic ring system, with specific chemical shifts (δ) and coupling constants (J) allowing for the assignment of each proton. nih.gov Similarly, ¹³C-NMR provides signals for each unique carbon atom, including those in the heterocyclic rings and the carboxylic acid group. nih.gov
Table 1: Representative NMR Data for a Related Imidazo[1,2-a]pyridine (B132010) Analog nih.gov Data for 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic Acid in DMSO-d₆
Mass Spectrometry (MS, EIMS, LC-MS(ESI), MS-FAB)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound (C₇H₅N₃O₂), the expected molecular weight is approximately 163.13 g/mol . achmem.com
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For example, in the analysis of a related derivative, the observed mass for the protonated molecule [M+H]⁺ was 273.04262, which closely matched the calculated value of 273.04253, confirming the elemental composition. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with Liquid Chromatography (LC-MS) for the analysis of polar molecules like imidazo[1,2-a]pyrazine derivatives. nih.gov This method is highly sensitive and is used for both qualitative identification and quantitative analysis in complex matrices like plasma. nih.gov Other techniques like Electron Impact Mass Spectrometry (EIMS) and Fast Atom Bombardment (MS-FAB) can also be used to obtain fragmentation patterns that help in structural confirmation.
Table 2: Representative Mass Spectrometry Data for Imidazo[1,2-a]pyrazine and Related Compounds
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch (around 1700 cm⁻¹).
Additionally, stretches corresponding to the C=N and C=C bonds within the fused heterocyclic ring system would appear in the 1500-1650 cm⁻¹ region. Studies on related imidazo[1,2-a]pyrazine derivatives have identified characteristic absorptions for the C=N stretch at approximately 1546 cm⁻¹. Computational methods are also employed to calculate and assign the vibrational frequencies for this class of compounds, which aids in the interpretation of experimental spectra. researchgate.net
Table 3: Characteristic Infrared (IR) Absorption Bands
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. The experimental percentages are compared against the theoretically calculated values based on the proposed chemical formula. For a pure sample of this compound (C₇H₅N₃O₂), the experimental values are expected to align closely with the calculated percentages.
Table 4: Calculated Elemental Composition of this compound (C₇H₅N₃O₂)
Chromatographic Techniques (TLC, LC)
Chromatographic techniques are essential for the purification, separation, and purity assessment of this compound and its derivatives.
Thin-Layer Chromatography (TLC) is routinely used as a rapid and simple method to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. nih.gov
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for the final purification of compounds and for determining their purity with high accuracy. nih.gov When coupled with a mass spectrometer (LC-MS), it becomes a highly specific and sensitive method for both identification and quantification. nih.gov For instance, a validated LC-MS method for related imidazo[1,2-a]quinoxaline (B3349733) derivatives used a C8 Zorbax column with a mobile phase of acetonitrile (B52724) and formate (B1220265) buffer to achieve separation and quantification in plasma samples. nih.gov
Table 5: Applications of Chromatographic Techniques
Future Directions and Emerging Research Avenues
Development of Novel Imidazo[1,2-a]pyrazine-3-carboxylic Acid Derivatives with Enhanced Efficacy and Selectivity
A primary focus of ongoing research is the synthesis of new derivatives of this compound with improved biological activity and target specificity. medicinal chemists are employing strategies like scaffold hopping and structure-activity relationship (SAR) studies to design compounds with enhanced potency against various diseases. rsc.orgrsc.org
For instance, modifications of the core structure have led to the development of potent anticancer agents. By introducing specific substituents, researchers have created derivatives that show significant inhibitory activity against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and B16F10 (melanoma). researchgate.net Similarly, the synthesis of novel 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives has yielded potent inhibitors of the c-KIT kinase, which is implicated in gastrointestinal stromal tumors. nih.gov These compounds have demonstrated impressive IC₅₀ values in the nanomolar range and selectivity against a panel of other kinases. nih.gov
In the realm of infectious diseases, derivatives of the related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) have shown significant promise as antituberculosis agents. rsc.org SAR studies have revealed that incorporating bulky and lipophilic biaryl ethers can lead to compounds with nanomolar potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov
The table below summarizes examples of recently developed derivatives and their enhanced activities.
| Derivative Class | Target/Activity | Key Findings |
| Imidazo[1,2-a]pyridine (B132010) Covalent Inhibitors | Anticancer (KRAS G12C) | Compound I-11 identified as a potent agent against KRAS G12C-mutated NCI-H358 cells. rsc.org |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antimicrobial (M. avium) | Compound ND-10885 showed significant in vivo activity in a mouse infection model. nih.gov |
| Imidazo[1,2-a]pyrazine (B1224502)/pyridine Derivatives | Anticancer | Compounds 16 and 18 showed significant and selective inhibition of MCF-7, HT-29, and B16F10 cancer cells. researchgate.net |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antituberculosis (Mtb) | Derivatives with biaryl ethers showed MIC₉₀ values ≤0.006 μM against Mtb and activity against MDR/XDR strains. nih.gov |
Exploration of New Biological Targets and Mechanisms of Action
Researchers are actively investigating novel biological targets for imidazo[1,2-a]pyrazine-based compounds, expanding their therapeutic potential beyond established areas. This exploration is uncovering new mechanisms by which these compounds can exert their effects.
A significant area of discovery has been in oncology, with derivatives showing potent dual inhibitory activity against PI3Kα and mTOR, two key proteins in a signaling pathway frequently overactive in human cancers. nih.govdrugbank.com One such compound, compound 42, exhibited IC₅₀ values of 0.06 nM and 3.12 nM for PI3Kα and mTOR, respectively. nih.gov Other derivatives have been identified as inhibitors of Aurora kinases, which are crucial for cell division and are often dysregulated in cancer. nih.gov
Recently, the scaffold has been utilized to develop inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, which is critical for innate immunity. nih.gov An imidazo[1,2-a]pyrazine derivative (compound 7) was identified as a highly potent and selective ENPP1 inhibitor with an IC₅₀ value of 5.70 nM, demonstrating the potential of this class of compounds in cancer immunotherapy. nih.gov
Furthermore, the anti-inflammatory properties of these compounds are being linked to specific molecular pathways. For example, a novel imidazo[1,2-a]pyridine derivative was shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov
| Biological Target | Therapeutic Area | Example Compound/Derivative | Mechanism of Action |
| PI3K/mTOR | Cancer | Compound 42 (Imidazo[1,2-a]pyrazine) | Dual inhibitor of the PI3K-Akt-mTOR signaling pathway. nih.govdrugbank.com |
| Aurora Kinases | Cancer | Compound 10i (Imidazo[1,2-a]pyrazine) | Inhibition of serine/threonine kinases involved in mitosis. nih.gov |
| ENPP1 | Cancer Immunotherapy | Compound 7 (Imidazo[1,2-a]pyrazine) | Inhibition of ENPP1 enhances the cGAS-STING pathway, stimulating an immune response. nih.gov |
| STAT3/NF-κB pathway | Inflammation/Cancer | MIA (Imidazo[1,2-a]pyridine) | Suppresses STAT3 phosphorylation and NF-κB activity. nih.gov |
| QcrB (cytochrome bcc) | Tuberculosis | Telacebec (B1166443) (Q203) | Inhibition of the electron transport chain, blocking energy production in Mtb. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Scaffold
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the imidazo[1,2-a]pyrazine scaffold. mdpi.com These computational tools can accelerate the process by analyzing vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds. accscience.commednexus.org
Generative AI models can design new imidazo[1,2-a]pyrazine derivatives from scratch, optimized for specific biological targets. accscience.com ML algorithms, particularly deep learning, can build predictive models based on existing SAR data to identify the most promising candidates for synthesis and testing, thereby reducing the time and cost associated with traditional screening methods. mdpi.com For example, ML can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, helping to prioritize those with favorable drug-like characteristics. accscience.com Although specific published examples of AI/ML application to the this compound scaffold are still emerging, the general success of these technologies in medicinal chemistry suggests a significant future impact. mdpi.commednexus.org
Advanced In Vivo Studies and Preclinical Development
Promising imidazo[1,2-a]pyrazine derivatives are progressing into more advanced in vivo studies to evaluate their efficacy and safety in living organisms. These preclinical studies are a critical step toward clinical development.
For example, an imidazo[1,2-a]pyrazine-based PI3K/mTOR dual inhibitor, compound 42, not only showed potent enzymatic activity but also exhibited significant anti-tumor activity in in vivo models. nih.gov It demonstrated acceptable oral bioavailability and modest plasma clearance, marking it as a promising candidate for further development. nih.gov In the field of infectious diseases, an imidazo[1,2-a]pyridine-3-carboxamide derivative, ND-10885, showed significant efficacy in reducing bacterial load in the lung, spleen, and liver of mice infected with Mycobacterium avium. nih.gov
Furthermore, a potent ENPP1 inhibitor based on the imidazo[1,2-a]pyrazine scaffold has shown encouraging in vivo pharmacokinetic properties and enhanced the antitumor efficacy of an anti-PD-1 antibody in a murine model. nih.gov Some antitubercular candidates are also undergoing preclinical safety studies to assess their viability as future drugs. rsc.org
Investigation of this compound in Combination Therapies
A key emerging strategy in modern medicine is the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce side effects. The potential of imidazo[1,2-a]pyrazine derivatives in such regimens is an active area of research.
One study demonstrated that a novel imidazo[1,2-a]pyridine derivative, MIA, when co-administered with curcumin, showed augmented cytotoxic and anti-inflammatory effects in breast and ovarian cancer cell lines. nih.gov The combination was more effective at suppressing the NF-κB and STAT3 signaling pathways than the derivative alone. nih.gov
In the context of cancer immunotherapy, an imidazo[1,2-a]pyrazine-based ENPP1 inhibitor was shown to significantly enhance the antitumor efficacy of an anti-PD-1 antibody in a mouse model. nih.gov The combination treatment resulted in a tumor growth inhibition rate of 77.7% and improved survival, highlighting the potential of this scaffold to be used alongside immune checkpoint inhibitors. nih.gov Similarly, a combination of an imidazo[1,2-a]pyridine-3-carboxamide with the existing antibiotic rifampin showed an additive effect against M. avium in the lungs of infected mice. nih.gov These studies underscore the promise of incorporating imidazo[1,2-a]pyrazine derivatives into multi-drug treatment strategies for complex diseases like cancer and infectious diseases.
Q & A
Basic: What are the standard synthetic routes for Imidazo[1,2-a]pyrazine-3-carboxylic acid derivatives, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves cyclization of substituted propargylamines or iodocatalyzed reactions. For example, iodine-catalyzed cyclization of 2-aminopyrazine derivatives with ketones or aldehydes efficiently forms the imidazo[1,2-a]pyrazine core . Key parameters for optimization include:
- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
- Catalyst loading : Iodine (10 mol%) is optimal for minimizing side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Industrial-scale protocols adjust pressure and stoichiometry to maximize yield .
Basic: How is structural characterization performed for these compounds?
Methodological Answer:
A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR identify substituent positions and confirm ring fusion. For example, H NMR signals at δ 8.2–8.5 ppm indicate aromatic protons on the pyrazine ring .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H] for CHNO at m/z 163.13 ).
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in deposited PDB structures (e.g., 3MYG for Aurora kinase inhibitors) .
Advanced: How can researchers resolve contradictions in spectral data when synthesizing novel derivatives?
Methodological Answer:
Discrepancies (e.g., unexpected melting points or NMR shifts) often arise from regioisomeric byproducts or hydration states. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns coupling patterns to distinguish between C-3 vs. C-8 substitution .
- Variable-temperature NMR : Detects dynamic processes (e.g., tautomerism) in imidazo-pyrazines .
- Comparative HRMS : Confirms molecular integrity against calculated isotopic patterns .
Advanced: What strategies are effective for designing analogs with improved bioactivity?
Methodological Answer:
Focus on substituent effects guided by structure-activity relationship (SAR) studies:
- Electron-withdrawing groups (e.g., -CF) enhance metabolic stability, as seen in Aurora kinase inhibitors .
- Hydrophobic substituents (e.g., benzyl or cyclohexyl) improve membrane permeability. Compound 10k () showed enhanced anti-inflammatory activity due to a 4-aminophenyl group .
- Bioisosteric replacements : Replacing carboxylic acid with hydrazide (e.g., ) retains target binding while altering pharmacokinetics .
Advanced: What are the key challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
Industrial-scale synthesis faces:
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of iodobenzene diacetate) to suppress oxidation byproducts .
- Purification : Use preparative HPLC with C18 columns (≥97% purity, as in ).
- Stability : Store intermediates at 2–8°C under inert atmosphere to prevent hydrolysis of the carboxylic acid group .
Advanced: How can stability and degradation pathways be assessed under varying experimental conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13). Monitor via:
- HPLC : Track degradation products (e.g., decarboxylation or ring-opening).
- LC-MS : Identify fragments (e.g., loss of CO at m/z 119 for CHNO) .
- Accelerated stability testing : Use Q (Arrhenius) model to predict shelf life .
Basic: What analytical techniques confirm the purity of this compound?
Methodological Answer:
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
- TGA/DSC : Assess thermal stability (decomposition >200°C for most derivatives) .
Advanced: How do computational methods aid in predicting biological activity or reactivity?
Methodological Answer:
- Molecular docking : Predict binding to targets like Aurora kinases using PDB structures (e.g., 3MYG) .
- DFT calculations : Optimize transition states for key reactions (e.g., iodine-catalyzed cyclization barriers ).
- ADMET prediction : Software (e.g., SwissADME) estimates solubility and CYP450 interactions for lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
